molecular formula C15H23NO B290303 N-(4-methylphenyl)-2-propylpentanamide CAS No. 21021-75-0

N-(4-methylphenyl)-2-propylpentanamide

Cat. No.: B290303
CAS No.: 21021-75-0
M. Wt: 233.35 g/mol
InChI Key: NQXHQIJOUSXWHL-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic agent. The compound features a pentanamide backbone substituted with a 4-methylphenyl group and a propyl chain. The 4-methylphenyl substituent likely influences its physicochemical properties (e.g., lipophilicity, solubility) and pharmacokinetic behavior compared to other aryl derivatives.

Properties

CAS No.

21021-75-0

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(4-methylphenyl)-2-propylpentanamide

InChI

InChI=1S/C15H23NO/c1-4-6-13(7-5-2)15(17)16-14-10-8-12(3)9-11-14/h8-11,13H,4-7H2,1-3H3,(H,16,17)

InChI Key

NQXHQIJOUSXWHL-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

  • Structural Differences : HO-AAVPA has a hydroxyl group at the 2-position of the phenyl ring, enabling hydrogen bonding with HDAC active sites, whereas the 4-methylphenyl group in the target compound introduces steric bulk and increased lipophilicity .
  • Pharmacological Activity :
    • HO-AAVPA exhibits potent HDAC1 inhibition (IC₅₀ in µM range) and antiproliferative effects in triple-negative breast cancer (TNBC) and HeLa cells .
    • The hydroxyl group in HO-AAVPA enhances binding to HDAC1 via interactions with zinc ions and active-site residues, as shown by molecular docking .
  • Pharmacokinetics : HO-AAVPA has poor water solubility and undergoes CYP2C11-mediated metabolism, limiting its bioavailability . In contrast, the 4-methylphenyl analog may exhibit altered metabolic stability due to reduced polarity.

N-(4-Methoxyphenyl)-2-Propylpentanamide

  • Physicochemical Properties :
    • Molecular weight: 249.35 g/mol (vs. 235.34 g/mol for HO-AAVPA).
    • Higher lipophilicity (logP ≈ 3.5) compared to HO-AAVPA (logP ≈ 2.8), suggesting improved membrane permeability but reduced aqueous solubility .

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-Propylpentanamide

  • Pharmacological Activity : This compound increases GABA levels in rat brain tissue, similar to VPA, but with enhanced metabolic stability due to the thiadiazole moiety .

Comparative Data Table

Compound Name Substituent Molecular Formula Key Pharmacological Properties Metabolic Stability Reference
N-(4-Methylphenyl)-2-propylpentanamide 4-methylphenyl C₁₅H₂₃NO Limited data; predicted HDAC inhibition (in silico) Moderate (estimated) [11]
N-(2-Hydroxyphenyl)-2-propylpentanamide 2-hydroxyphenyl C₁₄H₂₁NO₂ HDAC1 inhibition (IC₅₀ ~15 µM), antiproliferative Low (CYP2C11-mediated) [2, 7]
N-(4-Methoxyphenyl)-2-propylpentanamide 4-methoxyphenyl C₁₅H₂₃NO₂ Enhanced lipophilicity, unconfirmed activity Moderate (estimated) [11]
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-... 5-ethyl-thiadiazolyl C₁₁H₁₉N₃OS GABA elevation in brain tissue High [5]

Key Research Findings

  • Substituent Effects on Activity :
    • Hydroxyl groups (as in HO-AAVPA) improve HDAC binding affinity but reduce metabolic stability .
    • Methyl or methoxy groups enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
  • Crystallographic Insights :
    • Aryl substituents influence molecular conformation and crystal packing. For example, 4-methylphenyl analogs exhibit significant dihedral angles (~56°) between aromatic rings, affecting intermolecular interactions (e.g., C–H⋯X hydrogen bonds) .

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